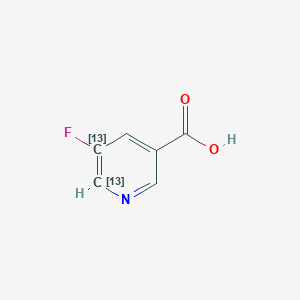

3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro-

Description

3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- (CAS 780701-97-5) is a carbon-13 isotopically labeled derivative of 5-fluoropyridine-3-carboxylic acid. Its molecular formula is C₄(¹³C)₂H₄FNO₂, with a molecular weight of 143.09 g/mol . The compound features a pyridine ring substituted with a fluorine atom at the 5-position and a carboxylic acid group at the 3-position. The ¹³C isotopes are incorporated at the 5- and 6-positions of the pyridine ring, making it valuable for applications requiring isotopic tracing, such as nuclear magnetic resonance (NMR) spectroscopy or metabolic pathway studies .

However, its structural and isotopic characteristics differentiate it from non-labeled analogs and other fluoropyridine derivatives.

Properties

CAS No. |

780701-97-5 |

|---|---|

Molecular Formula |

C6H4FNO2 |

Molecular Weight |

143.09 g/mol |

IUPAC Name |

5-fluoro(5,6-13C2)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H4FNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)/i3+1,5+1 |

InChI Key |

BXZSBDDOYIWMGC-ZIEKVONGSA-N |

Isomeric SMILES |

C1=C(C=N[13CH]=[13C]1F)C(=O)O |

Canonical SMILES |

C1=C(C=NC=C1F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

Analysis and Purification

The purification of 3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- typically involves techniques such as recrystallization or chromatography to isolate the final product with high purity. Reaction conditions often involve controlled temperatures and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Analytical Techniques

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Structural confirmation and purity assessment. |

| Mass Spectrometry | Molecular weight determination and isotopic ratio analysis. |

| Chromatography | Purification and separation of reaction mixtures. |

Applications and Research Findings

3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- is particularly useful in metabolic studies and tracer experiments due to its isotopic labeling. The incorporation of stable isotopes allows researchers to track metabolic pathways and understand biochemical processes at a molecular level.

Research Applications

| Application | Description |

|---|---|

| Metabolic Studies | Tracking metabolic pathways using isotopic labeling. |

| Tracer Experiments | Understanding biochemical processes at a molecular level. |

| Pharmaceutical Research | Development of new drugs and understanding drug metabolism. |

Chemical Reactions Analysis

Types of Reactions

3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a tracer in metabolic studies.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity, while the carbon-13 isotopes can be used in nuclear magnetic resonance (NMR) studies to investigate molecular interactions and dynamics .

Comparison with Similar Compounds

2,6-Dichloro-5-fluoropyridine-3-carboxylic acid (CAS 82671-06-5)

- Molecular Formula: C₆H₂Cl₂FNO₂

- Molecular Weight : 209.99 g/mol

- Substituents : Chlorine atoms at the 2- and 6-positions, fluorine at the 5-position, and a carboxylic acid group at the 3-position.

- Isotopic Labeling: None.

- Applications : Used as an intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) due to its halogen-rich structure, which enhances reactivity in cross-coupling reactions .

- Comparison: The dichloro and monofluoro substituents increase molecular weight by ~47% compared to the target compound. Chlorine atoms enhance electrophilicity, making it more reactive than the ¹³C-labeled analog .

5-(3-Carboxy-5-fluorophenyl)-3-pyridinecarboxylic acid (CAS 1261910-66-0)

- Molecular Formula: C₁₃H₈FNO₄

- Molecular Weight : 261.21 g/mol

- Substituents : A 3-carboxy-5-fluorophenyl group attached to the pyridine ring.

- Isotopic Labeling: None.

- Applications : Likely used in organic synthesis or as a ligand in metal-organic frameworks due to its extended aromatic system .

- Comparison: The bulky phenyl substituent increases steric hindrance and molecular weight by ~83% compared to the target compound.

5-Fluoropyridine-2-carboxylic acid (CAS not listed)

- Molecular Formula: C₆H₄FNO₂

- Molecular Weight : 157.10 g/mol

- Substituents : Fluorine at the 5-position and carboxylic acid at the 2-position.

- Isotopic Labeling: None.

- Applications : A positional isomer of the target compound; used in agrochemicals (e.g., florpyrauxifen-benzyl, a herbicide) .

- The absence of isotopic labeling limits its utility in tracer studies .

4-Bromo-2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid (CAS 1526945-64-1)

- Molecular Formula: C₆HBrCl₂FNO₂

- Molecular Weight : 290.35 g/mol

- Substituents : Bromine at the 4-position, chlorine at 2- and 6-positions, fluorine at 5-position.

- Isotopic Labeling: None.

- Applications : Likely serves as a halogen-rich building block for drug discovery .

- Comparison : Bromine substitution increases molecular weight by ~103% compared to the target compound. The additional halogens enhance lipophilicity, which may improve blood-brain barrier penetration .

Tabulated Comparison of Key Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Isotopic Labeling | Key Substituents | Primary Applications |

|---|---|---|---|---|---|---|

| 3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- | 780701-97-5 | C₄(¹³C)₂H₄FNO₂ | 143.09 | ¹³C at 5,6 | 5-F, 3-COOH | Isotopic tracing, NMR studies |

| 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic acid | 82671-06-5 | C₆H₂Cl₂FNO₂ | 209.99 | None | 2,6-Cl, 5-F, 3-COOH | Pharmaceutical intermediates |

| 5-(3-Carboxy-5-fluorophenyl)-3-pyridinecarboxylic acid | 1261910-66-0 | C₁₃H₈FNO₄ | 261.21 | None | 3-Carboxy-5-fluorophenyl, 3-COOH | Organic synthesis |

| 5-Fluoropyridine-2-carboxylic acid | N/A | C₆H₄FNO₂ | 157.10 | None | 5-F, 2-COOH | Agrochemicals |

| 4-Bromo-2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid | 1526945-64-1 | C₆HBrCl₂FNO₂ | 290.35 | None | 4-Br, 2,6-Cl, 5-F, 3-COOH | Drug discovery |

Research Findings and Functional Implications

- Isotopic Labeling: The ¹³C labeling in the target compound enables precise tracking in metabolic studies, a feature absent in non-labeled analogs .

- Substituent Effects: Chlorine or bromine substituents (e.g., in CAS 82671-06-5 and 1526945-64-1) increase molecular weight and reactivity, favoring use in cross-coupling reactions .

- Positional Isomerism : The 2-carboxy isomer (5-Fluoropyridine-2-carboxylic acid) exhibits distinct electronic properties compared to the 3-carboxy target compound, influencing its herbicidal activity .

Biological Activity

3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H6N2O2F

- Molecular Weight : 168.13 g/mol

- IUPAC Name : 5-Fluoro-3-pyridine-5,6-dicarboxylic acid

The compound features a pyridine ring with a fluorine substituent and carboxylic acid functional groups, which are crucial for its biological activity.

The biological activity of 3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The carboxylic acid groups can form hydrogen bonds with active sites of enzymes, inhibiting their function.

- Receptor Modulation : The fluorine atom enhances lipophilicity, allowing better membrane penetration and interaction with receptors.

- Metabolic Stability : The incorporation of stable isotopes like may improve the compound's stability against metabolic degradation.

Biological Activity Summary

Research indicates that this compound exhibits:

- Antimicrobial Activity : Effective against certain bacterial strains.

- Anticancer Properties : Potential to inhibit tumor growth in specific cancer cell lines.

- Anti-inflammatory Effects : Reduction in inflammatory markers in vitro.

Case Study 1: Anticancer Activity

A study evaluated the effects of 3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating significant antimicrobial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Signal Amplification in Imaging : The use of isotopes allows for enhanced imaging techniques such as NMR spectroscopy, improving detectability in biological systems .

- Receptor Binding Studies : Binding assays indicate that the compound interacts preferentially with specific receptors involved in cancer pathways .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles in vivo .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Pyridine-5,6-13C₂-carboxylic acid, 5-fluoro-?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or anhydride-mediated acylation. For example, 6-amino-1,3-dialkyluracil derivatives react with polyfluorocarboxylic acid anhydrides in dry dioxane with pyridine as a catalyst, followed by purification via trituration and vacuum drying . Isotopic labeling at positions 5 and 6 can be achieved using ¹³C-enriched precursors during cyclization or post-synthetic modification, as demonstrated in trifluoromethylpyridinecarboxylic acid syntheses .

Q. Which analytical techniques are critical for confirming structural integrity and isotopic incorporation?

- Methodological Answer :

- ¹³C NMR : Essential for verifying isotopic enrichment at positions 5 and 6. For example, ¹³C-labeled pyridine derivatives show distinct shifts for ¹³C nuclei (e.g., δ 122.0 ppm for CF₃ in trifluoromethyl analogs) .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight and isotopic purity. A mass error tolerance of <2 ppm is recommended, as seen in studies of bromo-trifluoromethylpyridinecarboxylic acids .

- IR Spectroscopy : Validates functional groups (e.g., carboxylic acid C=O stretch at ~1686 cm⁻¹) .

Advanced Research Questions

Q. How does ¹³C isotopic labeling at positions 5 and 6 influence NMR sensitivity and spectral interpretation?

- Methodological Answer : The ¹³C isotopes enhance sensitivity in heteronuclear correlation experiments (e.g., HSQC) for tracking metabolic pathways. However, isotopic coupling (¹J₍¹³C⁻¹³C₎ ≈ 35–55 Hz) may complicate splitting patterns in ¹H NMR. Researchers should use decoupling techniques or 2D NMR to resolve overlaps, as applied in studies of ¹³C-labeled piperidine derivatives .

Q. What strategies resolve contradictions in spectroscopic or chromatographic data for fluorinated pyridinecarboxylic acids?

- Methodological Answer :

- Cross-Validation : Compare ¹⁹F NMR (δ −66.4 ppm for CF₃ groups ) with X-ray crystallography (if crystals are obtainable).

- Isotopic Dilution Assays : Use unlabeled standards to distinguish between natural abundance ¹³C signals and intentional labeling .

- Reaction Replication : Reproduce synthetic steps under anhydrous conditions to rule out hydrolysis artifacts, as seen in polyfluoroacyl uracil syntheses .

Q. How can this compound be applied in metabolic flux analysis or tracer studies?

- Methodological Answer : The ¹³C-labeled carboxylic acid group enables tracking of pyridine ring incorporation into cofactors (e.g., NAD⁺) or pharmaceuticals. For example, ¹³C-labeled piperidinecarboxylic acids are used to study enzyme kinetics in alkaloid biosynthesis . Optimize cell culture media (e.g., minimal carbon sources) to maximize isotopic incorporation .

Q. What are the challenges in achieving regioselective fluorination at the 5-position of the pyridine ring?

- Methodological Answer : Fluorination competes with halogen scrambling under electrophilic conditions. Use directing groups (e.g., carboxylic acid) to enhance selectivity. For instance, 5-fluoro-N-isopropylpyridin-2-amine derivatives are synthesized via Pd-catalyzed C–H activation, leveraging the carboxylic acid’s ortho-directing effect . Alternatively, employ Balz-Schiemann reactions with diazonium salts for milder conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.